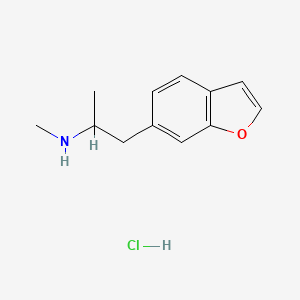

N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride

Description

N,alpha-Dimethyl-6-benzofuranethanamine monohydrochloride is a synthetic organic compound featuring a benzofuran ring substituted at the 6-position with an ethanamine backbone. The amine group is dimethylated at both the alpha carbon and the nitrogen atom, forming a tertiary amine structure.

The compound’s benzofuran core contributes to aromaticity and planar rigidity, while the dimethylated ethanamine moiety may influence its bioavailability and receptor-binding properties.

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

1-(1-benzofuran-6-yl)-N-methylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-3-4-11-5-6-14-12(11)8-10;/h3-6,8-9,13H,7H2,1-2H3;1H |

InChI Key |

QQBAYGYSFQKWFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)C=CO2)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride typically involves multiple steps, starting with the preparation of the benzofuran ring. The process often includes:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

Introduction of the Ethanamine Group: This step involves the addition of an ethanamine group to the benzofuran ring, which can be done using various amination reactions.

Dimethylation: The final step involves the dimethylation of the nitrogen atom in the ethanamine group, which can be achieved using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the ethanamine group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Research Findings and Hypotheses

- Surfactant Potential: The monohydrochloride salt and tertiary amine structure may enhance solubilizing capacity, similar to arginine-based gemini surfactants .

- Pharmacokinetics : Dimethylation likely improves metabolic stability over primary amines (e.g., 6-APB), reducing first-pass metabolism.

- Toxicity : The benzofuran core may pose phototoxic risks, as seen in other polycyclic aromatic compounds, necessitating further study.

Biological Activity

N,α-Dimethyl-6-benzofuranethanamine, monohydrochloride, commonly referred to as 5-MAPB, is a compound that has garnered significant interest in the fields of pharmacology and neuroscience due to its unique biological activity. This article delves into the compound's mechanisms of action, pharmacodynamics, and potential therapeutic applications, supported by relevant data tables and research findings.

5-MAPB primarily functions as a triple reuptake inhibitor for neurotransmitters, specifically serotonin (5-HT), dopamine (DA), and norepinephrine (NE). It acts by binding to the dopamine transporter (DAT) and reversing its function to release these neurotransmitters into the synaptic cleft. This action leads to elevated levels of serotonin, dopamine, and norepinephrine in the brain, contributing to its psychoactive effects.

Target Receptors

- Dopamine Transporter (DAT) : Inhibits reuptake of dopamine.

- Serotonin Transporter (SERT) : Inhibits reuptake of serotonin.

- Norepinephrine Transporter (NET) : Inhibits reuptake of norepinephrine.

- 5-HT Receptors : Acts as a partial agonist at 5-HT2A and 5-HT2B receptors.

Pharmacodynamics

The pharmacological profile of 5-MAPB indicates its potency as a releasing agent for monoamines. The effective concentration (EC50) values for monoamine release are as follows:

| Neurotransmitter | EC50 (nM) |

|---|---|

| Serotonin | 64 |

| Norepinephrine | 24 |

| Dopamine | 41 |

This data highlights the compound's ability to significantly influence neurotransmitter levels at relatively low concentrations.

Biochemical Pathways

5-MAPB's interaction with neurotransmitter systems leads to various biochemical effects:

- Increased extracellular levels of serotonin, dopamine, and norepinephrine.

- Enhanced synaptic transmission , contributing to mood elevation and potential entactogenic effects.

Case Studies

Research involving animal models has demonstrated that administration of 5-MAPB results in dose-dependent increases in extracellular levels of neurotransmitters. For instance:

- In rat models, doses of 10 mg/kg led to significant elevations in both serotonin and dopamine levels within the nucleus accumbens.

Safety and Toxicology

While 5-MAPB shows promise for various applications, safety data indicate potential risks associated with its use. Adverse effects observed in studies include:

- Increased heart rate

- Elevated blood pressure

- Potential neurotoxicity at high doses

Comparison with Similar Compounds

5-MAPB is structurally similar to other amphetamines such as MDMA and MDA but is distinguished by its specific interactions with neurotransmitter systems. The following table compares key characteristics:

| Compound | SERT Affinity | NET Affinity | DAT Affinity | DAT/SERT Ratio |

|---|---|---|---|---|

| 5-MAPB | Moderate | Low | High | 0.26 |

| MDMA | High | Moderate | Moderate | 0.15 |

| MDA | High | High | Low | 0.09 |

Research Applications

Due to its unique pharmacological properties, 5-MAPB has potential applications in:

- Psychiatric Research : Investigating treatment options for mood disorders.

- Neuropharmacology : Understanding the role of monoamines in behavior.

- Forensic Toxicology : Detection of designer drugs in biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.